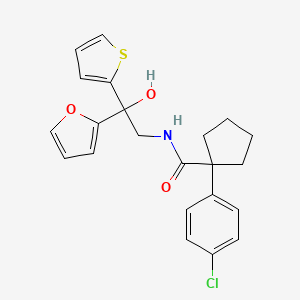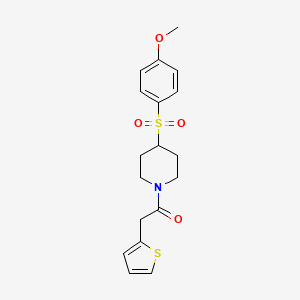![molecular formula C13H11NO2S2 B3018499 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B3018499.png)
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-325809 ist eine chemische Verbindung mit der Summenformel C21H20BrNO4.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-325809 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 2-Furancarbonsäure mit geeigneten Reagenzien, um den Furanring zu bilden.
Einführung der Bromgruppe: Die Bromierung des Furanrings wird unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel durchgeführt.
Anlagerung der N-[1,2-bis(4-Methoxyphenyl)ethyl]-Gruppe: Dieser Schritt beinhaltet die Reaktion der bromierten Furanverbindung mit N-[1,2-bis(4-Methoxyphenyl)ethyl]amin unter geeigneten Bedingungen, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von WAY-325809 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie werden verwendet, um den Reaktionsverlauf zu überwachen und die Struktur des Endprodukts zu bestätigen .
Chemische Reaktionsanalyse
Arten von Reaktionen
WAY-325809 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-325809 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
WAY-325809 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie Enzyminhibition oder Rezeptorbindung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.
Industrie: Verwendet bei der Entwicklung neuer Materialien oder chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von WAY-325809 beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Es wird angenommen, dass die Verbindung ihre Wirkungen durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt, wodurch deren Aktivität moduliert wird. Die genauen beteiligten Pfade und Ziele werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass es Signalwege beeinflussen kann, die mit Zellwachstum und -differenzierung zusammenhängen .
Wirkmechanismus
The mechanism of action of WAY-325809 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
WAY-325809 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
WAY-100635: Ein selektiver Serotoninrezeptor-Antagonist.
WAY-267464: Ein Oxytocinrezeptor-Agonist.
WAY-181187: Ein Dopaminrezeptor-Antagonist.
Einzigartigkeit
WAY-325809 ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, mit verschiedenen molekularen Zielen im Vergleich zu anderen ähnlichen Verbindungen zu interagieren. Sein bromierter Furanring und die N-[1,2-bis(4-Methoxyphenyl)ethyl]-Gruppe tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei .
Eigenschaften
IUPAC Name |
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXUICHTVTLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)
![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)
![2,2-Dimethyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

![1-(2-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B3018427.png)


![3-{[4-(3-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3018433.png)
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)


